molecular formula C20H23N3O3 B2608015 N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034260-06-3

N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2608015
CAS No.: 2034260-06-3
M. Wt: 353.422
InChI Key: FDTQEVRTTCCNLO-UHFFFAOYSA-N
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Description

N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a dimethylamino group.

    Coupling Reactions: The final step involves coupling the indene moiety with the dimethylamino-substituted phenyl ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
  • N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Uniqueness

Compared to similar compounds, N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-23(2)17-9-7-16(8-10-17)22-19(25)18(24)21-13-20(26)11-14-5-3-4-6-15(14)12-20/h3-10,26H,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQEVRTTCCNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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